molecular formula C27H54N2O2 B14393450 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine CAS No. 89857-87-4

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine

Cat. No.: B14393450
CAS No.: 89857-87-4
M. Wt: 438.7 g/mol
InChI Key: PTBLSFCASMZPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with a suitable dioxolane derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the dioxolane ring followed by its attachment to the piperazine moiety. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dioxolane moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
  • Glyceraldehyde acetonide

Uniqueness

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl chains contribute to its hydrophobic character, enhancing its interactions with lipid membranes and potentially increasing its bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89857-87-4

Molecular Formula

C27H54N2O2

Molecular Weight

438.7 g/mol

IUPAC Name

1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]-4-methylpiperazine

InChI

InChI=1S/C27H54N2O2/c1-4-6-8-10-12-14-16-18-27(19-17-15-13-11-9-7-5-2)30-25-26(31-27)24-29-22-20-28(3)21-23-29/h26H,4-25H2,1-3H3

InChI Key

PTBLSFCASMZPOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(O1)CN2CCN(CC2)C)CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.